Product packaging for 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo(Cat. No.:)

1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo

Cat. No.: B1251498
M. Wt: 214.22 g/mol
InChI Key: YZXLJNWLBZWUHP-UHFFFAOYSA-N
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Description

Contextualization within Fused Polycyclic Nitrogen Heterocycles

Fused polycyclic nitrogen heterocycles are organic compounds characterized by the fusion of two or more rings, where at least one ring contains a nitrogen atom. These structures are ubiquitous in nature and are fundamental to many biological processes. nih.govbeilstein-journals.org Prominent examples include purines and pyrimidines, the building blocks of nucleic acids, and various alkaloids with potent physiological activities. acs.org The fusion of a pyrazole (B372694) ring with a benzene (B151609) ring gives rise to the benzo-fused pyrazole system. When this fusion occurs in a specific manner to create a bridgehead nitrogen atom, the pyrazolo[1,2-a]benzo scaffold is formed. This arrangement results in a tricyclic system with distinct electronic and conformational properties. These systems are a subset of a larger family of N-fused heterocycles which are of significant interest in medicinal chemistry and materials science. nih.govbeilstein-journals.org

Structural Classification and Nomenclature of Pyrazolo[1,2-a]benzo Scaffolds

The nomenclature of fused heterocyclic systems follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). mdpi.com The name "pyrazolo[1,2-a]benzo" indicates the fusion of a pyrazole ring and a benzene ring. The "[1,2-a]" designation specifies the mode of fusion, indicating that the pyrazole ring is attached at its 1 and 2 positions to the 'a' face of the benzo component. The "3H" in "3H-pyrazolo[1,2-a]benzo" indicates that the third position of the pyrazolo ring bears a saturated carbon atom, which is a key structural feature.

The specific compound of interest, 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo , features two methyl groups as substituents at positions 1 and 9. The core structure is a tricyclic system where a pyrazole ring is fused to a benzotriazine ring system.

Historical Development of Synthetic Approaches to Pyrazolo[1,2-a]benzo Systems

The synthesis of fused nitrogen heterocycles has been a subject of extensive research, with numerous methods developed over the years. Classical approaches often involve the cyclocondensation of bifunctional precursors. nih.govclockss.org For instance, the reaction of hydrazines with β-ketoesters is a well-established method for constructing pyrazole rings. chemrevlett.com The synthesis of fused systems like pyrazolo[1,2-a]benzo derivatives often involves multi-step sequences.

A key strategy for constructing such fused systems is the intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of related pyrazolo[1,2-b]phthalazine derivatives has been achieved through three-component reactions involving phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound. chemrevlett.com Similarly, the synthesis of pyrazolo[5,1-c] nih.govbeilstein-journals.orgmdpi.combenzotriazines has been reported, highlighting the versatility of pyrazole-based scaffolds in the construction of complex heterocyclic systems. nih.gov

A significant development in the synthesis of the specific pyrazolo[1,2-a]benzo core of interest was reported in a study focused on novel antitumor agents. nih.gov This research detailed the synthesis of 1-methyl-3H-pyrazolo[1,2-a]benzo nih.govbeilstein-journals.orgmdpi.comnih.govtetrazin-3-ones, for which the "this compound" moiety serves as a foundational precursor. The synthetic approach involved the diazotization of an aminopyrazole derivative followed by cyclization.

Detailed Research Findings on this compound

The synthesis of the derivative, this compound nih.govbeilstein-journals.orgmdpi.comnih.govtetrazin-3-one, was achieved in good to excellent yields. nih.gov Although the paper's primary focus is on the final tetrazinone compounds, the characterization of these products provides indirect information about the "this compound" core.

Table 1: Compound Data

Compound NameChemical Formula
This compoundNot explicitly isolated, but core of derivative
1,9-dimethyl-3H-pyrazolo(1,2-a)benzo(1,2,3,4)tetrazin-3-oneC₁₁H₁₀N₄O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O B1251498 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

1,9-dimethylpyrazolo[1,2-a][1,2,3,4]benzotetrazin-3-one

InChI

InChI=1S/C11H10N4O/c1-7-3-4-9-10(5-7)14-8(2)6-11(16)15(14)13-12-9/h3-6H,1-2H3

InChI Key

YZXLJNWLBZWUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NN3N2C(=CC3=O)C

Synonyms

1,9-dimethyl-3H-pyrazolo(1,2-a)benzo(1,2,3,4)tetrazin-3-one
1,9-dimethyl-PBTO

Origin of Product

United States

Synthetic Methodologies for 1,9 Dimethyl 3h Pyrazolo 1,2 a Benzo Derivatives

Conventional Multistep Synthesis Approaches

Conventional methods for the synthesis of complex heterocyclic systems like pyrazolo[1,2-a]benzo derivatives often rely on a stepwise construction of the target molecule. These approaches, while sometimes lengthy, allow for the isolation and purification of intermediates, providing a high degree of control over the final structure.

Stepwise annulation involves the sequential formation of rings to build the final polycyclic system. For a pyrazolo[1,2-a]benzo structure, this could involve the initial formation of a pyrazole (B372694) ring followed by its fusion to a benzene (B151609) ring, or the construction of a pyrazole ring onto a pre-existing bicyclic benzo-fused precursor.

A common strategy involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. rsc.org Subsequent cyclization reactions can then be employed to fuse the benzo portion of the molecule. For instance, a suitably substituted phenylhydrazine (B124118) could be reacted with a diketone to form a pyrazole, which then undergoes an intramolecular reaction, such as a Friedel-Crafts acylation or alkylation, to form the fused benzo ring.

The synthesis of related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, often begins with the formation of a pyrazole ring through the condensation of hydrazine derivatives with carbonyl-containing compounds. rsc.org This foundational pyrazole can then be further elaborated.

The design of appropriate precursors is critical in multistep synthesis. For 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo, a logical precursor would be a substituted pyrazolidinone or a substituted aminobenzophenone. For example, a 2-aminobenzophenone (B122507) derivative could be acylated and then cyclized to form a benzodiazepine (B76468) intermediate. acs.org This intermediate could then be further modified and cyclized to create the fused pyrazole ring.

In the synthesis of complex heterocyclic systems like pyrrolo[1,2-d] researchgate.netacs.orgbenzodiazepines, a one-pot synthesis can involve the reaction of a 2-azidobenzaldehyde (B97285) with an amino ester and a maleimide, followed by the addition of a bromo ketone and subsequent intramolecular cyclization. This highlights the importance of strategically functionalized intermediates to achieve the desired scaffold.

The following table outlines a hypothetical multistep approach for a pyrazolo[1,2-a]benzo derivative, illustrating the concept of precursor design and intermediate formation.

StepReactantsKey TransformationIntermediate/Product
1Substituted o-phenylenediamine, α,β-unsaturated carbonyl compoundFormation of a 1,5-benzodiazepine ring2,3-dihydro-1H-1,5-benzodiazepine
2Dihydro-1,5-benzodiazepine, hydrazine hydrateCondensation and cyclizationPyrazolo[1,2-a]benzo derivative

This table is a generalized representation and specific reaction conditions would need to be optimized.

One-Pot and Multicomponent Reactions (MCRs) for Pyrazolo[1,2-a]benzo Scaffold Construction

Modern synthetic strategies increasingly favor one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

Regioselectivity is a significant challenge in the synthesis of substituted heterocyclic compounds. MCRs can often provide high regioselectivity by controlling the sequence of bond-forming events. For instance, the regioselective synthesis of pyrazolo[4,5-g]pyrido[1,2-a]benzimidazoles has been achieved, demonstrating the possibility of controlling the orientation of substituents in fused pyrazole systems. nih.gov

A one-pot, multi-component protocol for the synthesis of benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridines involves the reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov This reaction proceeds with high regioselectivity, where the initial Knoevenagel condensation is followed by a Michael addition and subsequent cyclization and aromatization steps. nih.gov Such a strategy could be adapted for the synthesis of pyrazolo[1,2-a]benzo derivatives by choosing appropriate starting materials.

The synthesis of quinazolinotriazolobenzodiazepines has been accomplished through a one-pot, two-step cascade reaction involving five reactive centers, showcasing the power of MCRs in constructing complex polyheterocyclic systems with high control. nih.gov

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce waste and utilize more environmentally friendly reagents and solvents. The use of water as a solvent and the development of catalyst-free reactions are key aspects of this approach.

An efficient and environmentally benign protocol for the synthesis of benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridine derivatives has been developed using an "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov This method avoids the use of hazardous organic solvents and often leads to simplified work-up procedures. nih.gov

The use of recyclable catalysts, such as the metal-organic framework MIL-101(Cr), has been demonstrated for the one-pot synthesis of 1,5-benzodiazepines under solvent-free conditions or in water. rsc.org Furthermore, microwave-assisted organic synthesis has emerged as an energy-efficient method that can significantly reduce reaction times. mdpi.com For example, a four-component Ugi reaction followed by a microwave-assisted intramolecular azide-alkyne cycloaddition has been used to synthesize 1,2,3-triazolobenzodiazepinones. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of related heterocyclic scaffolds.

ApproachKey FeatureExample ApplicationReference
On-water synthesisUse of water as a green solventSynthesis of benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridines nih.gov
Recyclable catalystUse of a reusable metal-organic frameworkSynthesis of 1,5-benzodiazepines rsc.org
Microwave-assisted synthesisReduced reaction times and energy consumptionSynthesis of 1,2,3-triazolobenzodiazepinones nih.gov

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Rhodium(III)-catalyzed redox-neutral annulation of pyrazolidinones with diazo compounds provides a direct route to pyrazolo[1,2-a]cinnolines. rsc.org This reaction proceeds under mild conditions with good regioselectivity and tolerates a wide range of functional groups. rsc.org A similar strategy could potentially be employed to construct the pyrazolo[1,2-a]benzo core. Furthermore, Rh(III)-catalyzed C-H activation and [5+2] cyclization of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides has been used to synthesize benzo[f]pyrazolo[1,5-a] researchgate.netmdpi.comdiazepines. acs.orgnih.gov

Palladium-catalyzed reactions are also widely used in heterocyclic synthesis. For instance, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been developed for the synthesis of substituted 1,4-benzodiazepines. nih.gov The reaction proceeds through the formation of a π-allylpalladium intermediate followed by intramolecular nucleophilic attack. nih.gov Palladium-catalyzed carbonylation reactions have also been employed in the synthesis of 1,4-benzodiazepin-5-one skeletons. mdpi.com A divergent synthesis of two different heterocyclic scaffolds from the same starting materials has been achieved by switching between palladium and copper catalysts, highlighting the nuanced control offered by metal catalysis. acs.org

The following table provides an overview of metal-catalyzed reactions for the synthesis of related heterocyclic systems.

Metal CatalystReaction TypeTarget ScaffoldReference
Rhodium(III)Redox-neutral annulationPyrazolo[1,2-a]cinnolines rsc.org
Rhodium(III)C-H activation/[5+2] cyclizationBenzo[f]pyrazolo[1,5-a] researchgate.netmdpi.comdiazepines acs.orgnih.gov
PalladiumCyclization with propargylic carbonates1,4-Benzodiazepines nih.gov
PalladiumCarbonylation1,4-Benzodiazepin-5-ones mdpi.com

Palladium-Catalyzed C-H Activation and Cross-Dehydrogenative Coupling

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related structures have been assembled using this approach. For instance, palladium-catalyzed polyannulation of pyrazoles with diynes has been utilized to create poly(indazole)s. researchgate.netrsc.org This method involves the oxidative polyannulation of internal diynes and 1-methylpyrazole, facilitated by a palladium catalyst and a copper acetate (B1210297) monohydrate oxidant. researchgate.net Such a strategy could conceptually be adapted for the synthesis of discrete pyrazolo[1,2-a]benzo derivatives.

Another relevant palladium-catalyzed method is the carbonylative synthesis of related fused systems. For example, a multicomponent reaction involving the palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition with in situ generated arynes, has been reported for the synthesis of pyrido[2,1-α]isoindoles. rsc.org This highlights the potential of palladium catalysis in constructing complex fused heterocycles through a modular approach.

The synthesis of 2H-indazoles, the core of the pyrazolo[1,2-a]benzo structure, has been achieved through palladium-catalyzed reactions. researchgate.net These methods often involve intramolecular C-H functionalization or cross-coupling reactions to form the pyrazole ring fused to the benzene ring.

Silver-Catalyzed Cascade Reactions

Silver catalysis offers a mild and efficient alternative for the synthesis of nitrogen-containing heterocycles. A notable example is the silver(I) triflate-catalyzed post-Ugi assembly of pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepine (B8756704) scaffolds. nih.gov This reaction proceeds via an intramolecular heteroannulation of a pyrazole-tethered propargylamide. The mechanism involves the activation of the alkyne by the silver(I) catalyst, followed by a nucleophilic attack from the pyrazole nitrogen in a 7-endo-dig fashion to form the seven-membered ring. nih.gov Although this leads to a diazepine, the principle of silver-catalyzed alkyne activation and subsequent cyclization by a pyrazole nitrogen is a valuable strategy that could be explored for the synthesis of the pyrazolo[1,2-a]benzo system.

The general utility of silver in promoting cycloaddition reactions is also well-established. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions. organic-chemistry.org

Other Transition Metal-Mediated Transformations

Beyond palladium and silver, other transition metals have been employed in the synthesis of the pyrazolo[1,2-a]indazole core. Rhodium(III) catalysis has been successfully used for the preparation of pyrazolo[1,2-a]indazoles containing a quaternary carbon. researchgate.netnih.gov This method utilizes a [4+1] cyclization and ring-opening strategy with N-arylpyrazolidinones, demonstrating high functional group tolerance. nih.gov

Ruthenium(II)-catalyzed tandem ortho-carbonylation/amidation/cyclization of 2-aryl-2,3-dihydrophthalazine-1,4-diones has been developed for the synthesis of indazolo[1,2-b]phthalazine-diones, showcasing the versatility of ruthenium in constructing indazole-containing polycycles. nih.gov

Copper-catalyzed reactions are also prevalent in pyrazole synthesis. A copper-mediated reaction of pyrazole-3-amine, (hetero)aromatic aldehydes, and calcium carbide (as an acetylene (B1199291) source) has been used to construct 5-arylpyrazolo[1,5-a]pyrimidines and 2-arylpyrimido[1,2-b]indazoles. rsc.org

The following table summarizes selected transition metal-mediated syntheses of related heterocyclic cores.

Catalyst/ReagentStarting MaterialsProduct TypeReference
Rh(III) catalystN-arylpyrazolidinones, alkynesPyrazolo[1,2-a]indazoles nih.gov
Ru(II) catalyst2-Aryl-2,3-dihydrophthalazine-1,4-dionesIndazolo[1,2-b]phthalazine-diones nih.gov
Copper mediatorPyrazole-3-amine, aldehydes, calcium carbidePyrimido[1,2-b]indazoles rsc.org
Silver(I) triflatePyrazole-3-carbaldehydes, amines, propiolic acids, isocyanidesPyrazolo[1,5-a] researchgate.netresearchgate.netdiazepines nih.gov
Palladium catalystInternal diynes, 1-methylpyrazolePoly(indazoles) researchgate.net

Cyclization Reactions and Ring Closure Strategies

Cyclization reactions are fundamental to the synthesis of the pyrazolo[1,2-a]benzo framework, often providing the final ring closure to furnish the target heterocyclic system.

Cyclative Cleavage Methodologies

While specific examples of cyclative cleavage for the direct synthesis of this compound are scarce, the general principle involves the formation of a bond to construct the ring, accompanied by the cleavage of another bond. A related concept is the Cadogan cyclization, which is a reductive cyclization of o-nitroarenes to form various azaheterocycles, including indazoles. researchgate.net This reaction typically employs trivalent phosphorus reagents. researchgate.net

Double Cyclodehydration and Aromatization Processes

A powerful strategy for constructing fused polycyclic heteroaromatics is through double cyclodehydration and subsequent aromatization. A notable example is the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. nih.gov This reaction proceeds through a double cyclodehydration and aromatization sequence to afford benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov This methodology highlights a modular and efficient approach to complex N-fused heteroaromatics.

Another relevant method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-dicarbonyl compounds with N-amino-2-iminopyridines to synthesize pyrazolo[1,5-a]pyridine (B1195680) and pyrido[1,2-b]indazole (B1253319) derivatives. nih.govacs.org The proposed mechanism involves a formal oxidative C(sp³)-C(sp²) dehydrogenative coupling followed by dehydrative cyclization. nih.gov

Functional Group Interconversions and Post-Synthetic Modification

Once the core this compound scaffold is assembled, further diversification can be achieved through functional group interconversions. Standard synthetic transformations can be applied to modify existing functional groups on the aromatic ring or the pyrazole moiety.

For instance, halogenated derivatives, which can be prepared using methods tolerant to such functional groups, serve as versatile handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce functional groups onto the benzene ring, with the regioselectivity being directed by the existing substituents.

Reduction of nitro groups to amines, followed by diazotization and subsequent reactions, can introduce a wide array of functionalities. Similarly, the methyl groups at the 1 and 9 positions could potentially be functionalized, for example, through radical halogenation, although this might be challenging to control.

Mechanistic Investigations of Pyrazolo 1,2 a Benzo Formation

Proposed Reaction Pathways and Elementary Steps

The formation of the pyrazolo[1,2-a]benzo core likely proceeds through a series of well-defined elementary steps, initiated by the condensation of a pyrazole-based nucleophile with a suitable electrophilic partner. A common and analogous synthetic strategy involves the reaction of a 1-aminopyrazole derivative with a 1,3-dicarbonyl compound. The generally accepted reaction pathway for such transformations can be broken down into the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 1-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial attack is often reversible and can be catalyzed by either acid or base.

Formation of a Hemiaminal Intermediate: The initial nucleophilic addition leads to the formation of a transient hemiaminal intermediate. This species is typically unstable and readily undergoes dehydration.

Dehydration and Imine/Enamine Formation: The hemiaminal intermediate eliminates a molecule of water to form a more stable imine or enamine intermediate. The formation of this intermediate is a crucial step as it sets the stage for the subsequent cyclization.

Intramolecular Cyclization: The newly formed imine or enamine then undergoes an intramolecular nucleophilic attack. The endocyclic nitrogen of the pyrazole (B372694) ring attacks the remaining carbonyl group of the 1,3-dicarbonyl moiety. This cyclization step is what leads to the formation of the new fused ring system.

Final Dehydration/Aromatization: The cyclic intermediate formed in the previous step will then undergo a final dehydration or a related aromatization process to yield the stable, aromatic pyrazolo[1,2-a]benzo system.

In the context of forming 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo, a plausible synthetic route would involve the reaction of a 1-aminopyrazole with a substituted diketone, leading to the desired dimethylated product. The specific substitution pattern on the reactants would dictate the final positions of the methyl groups on the heterocyclic core.

Role of Intermediates in Reaction Progression

The progression of the pyrazolo[1,2-a]benzo formation is critically dependent on the formation and stability of several key intermediates. While the direct isolation and characterization of all intermediates in the synthesis of this compound are not documented, studies on related pyrazole syntheses provide significant insights into their roles.

Imine/Enamine Intermediate: This is a more stable and often detectable intermediate. The equilibrium between the imine and enamine tautomers can be influenced by the reaction conditions and the nature of the substituents. The geometry and electronic properties of this intermediate are critical in determining the feasibility and stereochemical outcome of the subsequent intramolecular cyclization. In some analogous reactions, acyclic diacetate intermediates have been isolated and shown to rearrange under reaction conditions to form the final pyrazole derivatives. nih.gov

Cyclized Intermediate: Following the intramolecular cyclization, a non-aromatic, fused heterocyclic intermediate is formed. The stability of this intermediate can vary, and its propensity to undergo the final aromatization step drives the reaction towards the final product. In some cases, related pyrazoline intermediates have been isolated and their subsequent aromatization has been studied.

The table below summarizes the key intermediates and their proposed roles in the formation of the pyrazolo[1,2-a]benzo core, based on analogous pyrazole syntheses.

IntermediateStructure DescriptionRole in Reaction Progression
HemiaminalA tetrahedral carbon bonded to a hydroxyl group, an amino group, and two other carbon substituents.Initial product of nucleophilic addition; transient and readily undergoes dehydration.
Imine/EnamineContains a C=N double bond (imine) or a C=C double bond adjacent to a nitrogen atom (enamine).Key intermediate for intramolecular cyclization; its stability and reactivity influence the reaction pathway.
Cyclic AdductA non-aromatic, fused heterocyclic system formed after intramolecular cyclization.Penultimate intermediate; undergoes aromatization to form the final stable product.

Catalytic Cycle Elucidation in Metal-Mediated Syntheses

While classical condensation reactions for the formation of pyrazolo[1,2-a]benzo systems are common, metal-mediated approaches, particularly those involving transition metal catalysis, offer alternative and often more efficient synthetic routes. Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of related pyrazolo[1,2-a]indazole and pyrazolo[1,2-a]cinnoline systems. rsc.org A plausible catalytic cycle for a Rh(III)-catalyzed synthesis of a pyrazolo[1,2-a]benzo core from a pyrazolidinone and a suitable coupling partner can be proposed as follows:

C-H Activation: The catalytic cycle is initiated by the coordination of the Rh(III) catalyst to the pyrazolidinone substrate, followed by an ortho-C-H bond activation to form a rhodacycle intermediate. This step is often the rate-determining step of the catalytic cycle.

Coordinative Insertion: The coupling partner, for instance, a diazo compound or an alkyne, then coordinates to the rhodium center of the rhodacycle. This is followed by migratory insertion of the coupling partner into the Rh-C bond.

Reductive Elimination/Cyclization: The resulting intermediate then undergoes a sequence of steps, which may include reductive elimination and intramolecular cyclization, to form the fused pyrazolo[1,2-a]benzo ring system.

Catalyst Regeneration: The final step involves the release of the product and the regeneration of the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and selectivity of such catalytic processes are highly dependent on the nature of the catalyst, the ligands, the solvent, and the reaction temperature.

Regioselectivity and Chemoselectivity Analysis

In the synthesis of substituted pyrazolo[1,2-a]benzo derivatives, such as the 1,9-dimethyl variant, the control of regioselectivity and chemoselectivity is of paramount importance.

Regioselectivity in this context primarily refers to the orientation of the cyclization when unsymmetrical precursors are used. For instance, in the reaction of a 1-aminopyrazole with an unsymmetrical 1,3-diketone, two different regioisomeric products could potentially be formed. The regiochemical outcome is determined by a combination of electronic and steric factors:

Electronic Effects: The initial nucleophilic attack of the aminopyrazole will preferentially occur at the more electrophilic carbonyl carbon of the diketone. The presence of electron-withdrawing or electron-donating groups on the diketone can significantly influence this selectivity.

Steric Hindrance: Steric bulk on either the aminopyrazole or the diketone can direct the nucleophilic attack to the less sterically hindered carbonyl group.

Studies on the reaction of hydrazines with unsymmetrical β-diketones have shown that the regioselectivity of pyrazole formation can be controlled by the reaction conditions, such as the acidity of the medium. researchgate.net

Chemoselectivity becomes a key consideration when the reacting molecules possess multiple functional groups that could potentially participate in the reaction. For example, if the precursors contain other reactive sites, such as esters or nitriles, the reaction conditions must be carefully chosen to ensure that the desired condensation and cyclization occur without promoting unwanted side reactions. The choice of catalyst, solvent, and temperature can all play a crucial role in controlling the chemoselectivity of the synthesis.

Kinetic Studies and Reaction Rate Determination

A typical kinetic study would involve monitoring the concentration of reactants and products over time under various conditions. This can be achieved using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or HPLC. The data obtained would be used to determine the reaction order with respect to each reactant and to calculate the rate constant.

The key parameters that would be investigated in a kinetic study of pyrazolo[1,2-a]benzo formation include:

Effect of Reactant Concentration: Varying the initial concentrations of the aminopyrazole and the diketone to determine the reaction order for each.

Effect of Catalyst Concentration: In catalyzed reactions, determining the dependence of the reaction rate on the catalyst concentration.

Effect of Temperature: Performing the reaction at different temperatures to determine the activation energy (Ea) and other thermodynamic parameters from an Arrhenius plot.

Effect of pH: In acid or base-catalyzed reactions, investigating the effect of pH on the reaction rate can provide insights into the nature of the catalytic steps.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

No peer-reviewed publications or spectral databases containing the ¹H NMR spectrum or assigned chemical shifts for 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo were identified.

Carbon-13 NMR (¹³C NMR) Analysis and Structural Correlations

Similarly, there is no available ¹³C NMR data for this compound in the scientific literature, precluding any analysis of its carbon framework and electronic structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR studies, which are crucial for unambiguously assigning proton and carbon signals and for elucidating the connectivity of the molecular structure, have not been reported for this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

A mass spectrum for this compound, which would confirm its molecular weight and provide insights into its fragmentation patterns under ionization, is not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

No infrared spectrum has been published for this compound. Therefore, an analysis of its functional groups based on vibrational spectroscopy is not possible.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been documented. Consequently, definitive information regarding its three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing, is unavailable.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, or crystal packing, is governed by various intermolecular forces. In the case of pyrazole (B372694) and benzimidazole (B57391) derivatives, these interactions are typically non-covalent. For instance, in the crystal structure of related bromo-derivatives of pyrazolo[1:2-a]pyrazole-dione, the molecular packing is primarily determined by van der Waals forces. scispace.com Similarly, for derivatives such as 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, weak hydrogen bonds play a crucial role in the three-dimensional packing, with the carbonyl oxygen acting as an acceptor for multiple weak hydrogen bonds. nih.gov

Conformation and Stereochemical Aspects

The conformation of this compound is largely dictated by the fusion of the pyrazole and the benzodiazepine-like ring system. The pyrazole ring itself is inherently planar due to its aromatic character. mdpi.com However, the seven-membered diazepine (B8756704) ring is not planar. In related benzodiazepine (B76468) structures, this seven-membered ring typically adopts a boat-like conformation to minimize ring strain. arxiv.org This non-planarity would be a key stereochemical feature of the title compound.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity. For an organic molecule like this compound (assuming a molecular formula, for example, of C₁₂H₁₂N₂), the analysis would determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) analysis would also be performed if relevant precursors were used, to ensure its absence in the final product.

The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. nih.gov

Table 1: Representative Data for Elemental Analysis

Element Theoretical % Found % Deviation %
Carbon (C) 77.40 77.31 -0.09
Hydrogen (H) 6.50 6.54 +0.04
Nitrogen (N) 15.04 15.10 +0.06

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on a representative molecular formula.

Chromatographic and Other Purity Assessment Techniques (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of a compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For pyrazole and benzimidazole derivatives, silica (B1680970) gel plates (often silica gel 60 F254) are commonly used as the stationary phase. ptfarm.plresearchgate.net A suitable mobile phase, which is a solvent or a mixture of solvents, is chosen to achieve good separation. The choice of eluent depends on the polarity of the compound. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would likely be employed. After development, the spots on the TLC plate are visualized, often under a UV lamp at 254 nm, where UV-active compounds appear as dark spots. lew.ro A single spot on the TLC plate in several different solvent systems is a strong indicator of a pure compound.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution method for purity assessment. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing pyrazole and related heterocyclic compounds. ijcpa.in In this technique, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. ijcpa.insielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 2: Mentioned Compounds

Compound Name
This compound
4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one
2-bromo-1-methyl-benzo[c]pyrazolo[1:2-a]pyrazole-3:9-dione
This compound
Acetonitrile
Methanol
Formic Acid
Trifluoroacetic Acid
Hexane
Toluene

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

No published studies detailing the geometry optimization or electronic structure analysis of 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo using Density Functional Theory (DFT) were found.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

There are no available data from DFT calculations predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound.

Mechanistic Insights from Computational Modeling

A search for mechanistic studies involving this compound that utilize computational modeling did not yield any specific findings.

Quantum Chemical Calculations

Molecular Orbital Analysis (HOMO-LUMO)

Specific molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been reported in the reviewed literature.

Electrostatic Potential Surfaces

No studies presenting the calculated electrostatic potential surfaces for this compound were identified.

In Silico Approaches for Chemical System Design

In silico methods, which utilize computer simulations and modeling, are pivotal in modern chemistry for designing and evaluating chemical systems before their physical synthesis. These approaches save considerable time and resources. However, no specific in silico studies aimed at designing chemical systems based on the this compound scaffold have been identified in the available literature.

Chemometric protocols and virtual screening are powerful computational tools used to explore large libraries of chemical compounds to identify molecules with desired properties or biological activities. These methods are commonly employed in drug discovery and materials science.

A review of existing research indicates that no specific chemometric protocols have been developed or published for this compound. Furthermore, this compound has not been reported as a hit or a subject in any virtual screening campaigns, suggesting a lack of investigation into its potential bioactivity through these means.

Structure-Property Relationship (SPR) studies are fundamental to understanding how a compound's chemical structure influences its physical, chemical, and biological properties. These studies often involve the development of quantitative structure-property relationship (QSPR) models.

There are no dedicated SPR or QSPR studies available in the scientific literature for this compound. Such studies would typically involve the computational analysis of a series of related compounds to derive correlations between structural features (e.g., molecular weight, topology, electronic parameters) and a specific property (e.g., boiling point, solubility, reactivity). The absence of such research indicates a gap in the understanding of this compound's behavior from a computational perspective.

Due to the lack of specific research findings, no data tables can be generated.

Advanced Spectroscopic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides fundamental information about its electronic transitions. For compounds based on the pyrazolo[1,2-a]benzo framework, the absorption properties are dictated by the π-electron system of the fused aromatic and heterocyclic rings. The absorption maxima (λmax) are typically influenced by the extent of conjugation and the presence of substituent groups.

In the case of 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo, the addition of two methyl groups at the 1 and 9 positions is expected to have a modest effect on the electronic absorption spectrum compared to the unsubstituted parent compound. Methyl groups are weak electron-donating groups and can cause a slight red-shift (bathochromic shift) in the absorption bands due to hyperconjugation. The solvent environment can also play a role, with more polar solvents potentially leading to shifts in the absorption maxima, although this effect is generally less pronounced for absorption than for emission.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in Various Solvents

SolventExpected λmax (nm)Molar Absorptivity (ε) (M-1cm-1)
Hexane (B92381)Data not availableData not available
DichloromethaneData not availableData not available
Acetonitrile (B52724)Data not availableData not available
Methanol (B129727)Data not availableData not available

Note: This table is predictive, as specific experimental data for this compound is not currently available in the reviewed literature.

Fluorescence and Luminescence Studies

The fluorescence and luminescence properties of pyrazolo[1,2-a]benzo derivatives are of significant interest for their potential applications in sensing, imaging, and materials science.

Emission Solvatochromism

Emission solvatochromism refers to the change in the position, and sometimes the shape and intensity, of a molecule's fluorescence spectrum with a change in the polarity of the solvent. This phenomenon is particularly pronounced for fluorophores that exhibit a significant change in their dipole moment upon excitation. For pyrazolo[1,2-a]benzo systems, the extent of solvatochromism will depend on the nature and position of substituents. While specific data for the 1,9-dimethyl derivative is unavailable, related nitrogen-containing heterocycles often exhibit positive solvatochromism, where the emission wavelength red-shifts as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state.

Aggregation-Induced Emission (AIE) and AIE Enhancement (AIEE) Phenomena

Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are fascinating photophysical phenomena where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in poor solvents or in the solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Many heterocyclic compounds have been shown to exhibit AIE or AIEE characteristics. The planar structure of the pyrazolo[1,2-a]benzo core, combined with the presence of methyl groups, could potentially lead to such behavior. In dilute solutions, the molecule might be flexible, and its excited state energy could be dissipated through non-radiative pathways. However, in an aggregated state, the restricted molecular motion could lead to a significant enhancement of fluorescence.

Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the performance of a fluorophore.

For this compound, the quantum yield and lifetime would be highly dependent on the solvent environment and the presence of any quenchers. In the absence of specific data, it is anticipated that in a suitable non-polar solvent and in the absence of aggregation-induced effects, the quantum yield might be moderate.

Table 2: Anticipated Fluorescence Properties of this compound

SolventEmission λmax (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)
HexaneData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available
Water (aggregated)Data not availableData not availableData not available

Note: This table is predictive, as specific experimental data for this compound is not currently available in the reviewed literature.

Mechanoluminescence and Mechanochromic Properties

Mechanoluminescence is the emission of light from a material in response to a mechanical stimulus, such as grinding, stretching, or breaking. Mechanochromism is the change in color of a substance when a mechanical force is applied. These properties are often observed in organic molecules that can switch between different crystalline packing modes or molecular conformations under mechanical stress, leading to changes in their photophysical properties.

While there is no specific report on the mechanoluminescence or mechanochromic behavior of this compound, these phenomena are known to occur in various nitrogen-containing heterocyclic compounds. The ability of the pyrazolo[1,2-a]benzo core to form different crystal packing arrangements could potentially give rise to such properties. Further investigation into the solid-state behavior of this compound is warranted.

Applications as Fluorescent Probes and Optical Materials

The favorable photophysical properties of pyrazole (B372694) and its fused derivatives make them attractive candidates for various applications. mdpi.com Pyrazolo-based compounds have been explored as fluorescent probes for the detection of ions and small molecules, as well as for bioimaging. mdpi.com The potential for AIE or AIEE in pyrazolo[1,2-a]benzo systems could be particularly advantageous for developing "turn-on" fluorescent probes that are activated in the presence of a specific analyte.

Furthermore, the tunable emission characteristics of these compounds make them promising for the development of organic light-emitting diodes (OLEDs) and other optical materials. The specific properties of this compound would need to be experimentally determined to assess its suitability for these applications.

Electrochemical Behavior

Cyclic Voltammetry and Other Voltammetric Techniques

No published studies containing cyclic voltammetry or other voltammetric data for 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo were found. Such studies would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials to observe any oxidation or reduction peaks. The characteristics of these peaks (e.g., peak potential, peak current, and scan rate dependence) would provide insights into the electrochemical processes.

Redox Potentials and Electron Transfer Mechanisms

Without voltammetric data, the redox potentials (E°) or formal potentials (E°') for the oxidation or reduction of this compound have not been determined. Consequently, the mechanisms of electron transfer, including the number of electrons transferred in any redox event and the kinetics of these processes, remain unknown.

Theoretical Correlation of Electrochemical Properties

Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to complement experimental electrochemical data. These computational methods can predict molecular orbital energies (like the HOMO and LUMO), which can be correlated with oxidation and reduction potentials, respectively. nih.gov However, no such theoretical calculations specifically for this compound were identified in the literature.

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺Substitution at positions ortho and para to the activating heterocyclic system.
HalogenationBr⁺, Cl⁺Primarily para-substitution due to steric hindrance from the heterocyclic ring.
Friedel-Crafts AcylationRCO⁺Acylation likely at the most accessible and electronically enriched position.
SulfonationSO₃Introduction of a sulfonic acid group, with regioselectivity influenced by reaction conditions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the carbocyclic ring of this compound is unlikely without the presence of strong electron-withdrawing groups. However, should a leaving group be introduced onto the aromatic ring via other means, nucleophilic substitution could be achieved. More plausible are nucleophilic substitution reactions on derivatives of the parent compound. For instance, conversion of a hydroxyl or amino substituent to a diazonium salt would create an excellent leaving group, facilitating the introduction of a wide range of nucleophiles.

Cycloaddition Reactions

The pyrazole (B372694) moiety within the this compound structure contains double bonds that could potentially participate in cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) might be feasible, with the pyrazole ring acting as the diene component, particularly if the aromaticity of the system can be restored in a subsequent step. The feasibility and stereoselectivity of such reactions would be highly dependent on the nature of the dienophile and the reaction conditions.

Condensation Reactions

The methyl group at the 1-position, being adjacent to a nitrogen atom and part of a dihydro-pyrazole ring, may exhibit some degree of acidity. This could allow for its participation in condensation reactions with aldehydes and ketones under basic conditions, leading to the formation of styryl-type derivatives. Such reactions would extend the conjugation of the system and could be a valuable tool for the synthesis of novel chromophores.

Heterocyclic Ring Transformations

Heterocyclic ring transformations of pyrazolo-fused systems, while not common, can be induced under specific conditions such as high temperatures, photolysis, or through reactions with potent reagents. For this compound, it is conceivable that ring-opening of the pyrazole or the seven-membered ring could occur, followed by rearrangement to form new heterocyclic scaffolds. For example, treatment with strong reducing agents might lead to cleavage of the N-N bond in the pyrazole ring.

Synthesis of Complex Fused Analogs and Conjugates

The this compound scaffold serves as a potential building block for the synthesis of more complex, polycyclic fused analogs and conjugates. Functional group handles introduced through the reactions described above would be key for such elaborations. For instance, a bromo-derivative could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append new aryl, vinyl, or alkynyl groups. Similarly, a carboxylic acid derivative could be coupled with amines or alcohols to form amides and esters, respectively, leading to the creation of larger molecular architectures with potential applications in materials science or medicinal chemistry. The synthesis of triazolo- and tetrazolo-fused benzodiazepines through multi-component reactions, such as the Ugi-azide reaction, provides a precedent for the construction of complex fused systems. researchgate.netnih.govbeilstein-archives.org

Potential Applications in Advanced Materials Science and Technology

Components in Organic Electronic Devices (e.g., OLEDs)

No published research is available to suggest the use of 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo in organic electronic devices.

Fluorescent Sensors and Chemical Probes (Non-Biological)

There is no documented evidence of this compound being investigated or utilized as a fluorescent sensor or chemical probe.

Advanced Dyes and Pigments

No information exists to support the potential of this compound as an advanced dye or pigment.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazolo-fused heterocyclic systems is an active area of research. nih.govtu-clausthal.de Current methods for constructing similar scaffolds often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. A primary focus for future research on 1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo should be the development of more efficient and sustainable synthetic protocols. This could involve the exploration of one-pot reactions, multicomponent reactions, or catalytic C-H activation strategies to assemble the core structure. purdue.edu For instance, employing mechanochemistry or flow chemistry could lead to higher yields, reduced waste, and improved safety profiles. The use of greener solvents and earth-abundant metal catalysts would further enhance the sustainability of the synthesis.

Exploration of Less Common Substitution Patterns

The substitution pattern on a heterocyclic core can dramatically influence its physicochemical and electronic properties. nih.gov For this compound, the existing methyl groups at the 1 and 9 positions provide a starting point. Future research should systematically explore the introduction of a wide array of functional groups at other positions of the benzo and pyrazolo rings. The introduction of electron-donating and electron-withdrawing groups could be of particular interest to tune the electronic properties of the molecule. nih.gov Furthermore, the synthesis of derivatives with bulky or sterically demanding substituents could lead to interesting effects on molecular packing in the solid state and potentially novel material properties.

In-depth Understanding of Structure-Property Relationships through Advanced Computational Methods

To complement synthetic efforts, advanced computational studies are crucial for gaining a deeper understanding of the structure-property relationships of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict molecular geometries, electronic structures, and photophysical properties such as absorption and emission spectra. nih.gov These theoretical investigations can guide the rational design of new derivatives with tailored properties. For example, computational screening of a virtual library of substituted analogues could identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery process.

Discovery of New Non-Biological Applications

While many nitrogen-containing heterocycles are explored for their biological activity, there is significant potential for non-biological applications of the pyrazolo[1,2-a]benzo scaffold. rsc.orguni-konstanz.deresearchgate.net Related heterocyclic systems have shown promise as photochromic materials, fluorescent probes, and organic light-emitting diode (OLED) components. nih.govrsc.orguni-konstanz.deresearchgate.netmdpi.com Future research should investigate the photophysical properties of this compound. Studies on its fluorescence quantum yield, photostability, and potential for photo-induced transformations could reveal applications in materials science. rsc.orguni-konstanz.deresearchgate.net For instance, its rigid, fused-ring structure might impart high thermal stability, making it a candidate for use in electronic devices.

Q & A

Q. Example Reaction Setup

StepReagents/ConditionsPurposeYield Optimization
1Ethanol, glacial acetic acid, reflux (4 hrs)CyclizationAdjust stoichiometry (1:1.2 molar ratio)
2Friedel-Crafts catalyst (AlCl₃), dichloromethaneAcylationUse anhydrous conditions to prevent hydrolysis

Which spectroscopic techniques are critical for confirming the structure of pyrazolo[1,2-a]benzo derivatives, and how are data interpreted?

Q. Basic

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 160–170 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₁N₅O requires m/z 254.1042; deviations >0.001 suggest impurities) .
  • FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. Key Spectral Benchmarks

TechniqueExpected Data for C₁₃H₁₁N₅OCommon Pitfalls
¹³C NMR12 distinct signals (pyrazolo-benzo core)Overlapping peaks resolved via DEPT-135
HRMS[M+H]⁺ = 254.1042Isotopic patterns distinguish halogenated impurities

How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) when characterizing novel derivatives?

Q. Advanced

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Deviations >0.3 ppm may indicate tautomerism or conformational flexibility .
  • Alternative Techniques : Use NOESY to confirm spatial proximity of substituents or X-ray crystallography for unambiguous structure elucidation .
  • Case Study : A pyrazolo[1,5-a]pyrazine derivative showed conflicting ¹H NMR signals due to rotameric forms; variable-temperature NMR resolved the discrepancy .

What strategies are effective for introducing functional groups into the pyrazolo[1,2-a]benzo core to modulate biological activity?

Q. Advanced

  • Electrophilic Aromatic Substitution : Install electron-withdrawing groups (e.g., -NO₂) using nitrating agents (HNO₃/H₂SO₄) to enhance reactivity toward nucleophiles .
  • Buchwald–Hartwig Coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed N-arylation (e.g., imidazo[1,2-a]quinoxaline derivatives) .
  • Post-Synthetic Modification : React with amines/alcohols to form amides/esters, improving solubility or target affinity .

Q. Derivative Activity Comparison

SubstituentBiological ActivityReference
4-AminoAntibacterial
7-HydroxyAnticancer (IC₅₀ ~5 µM)

How do multi-component reactions compare to stepwise synthesis in producing benzo-fused pyrazolo derivatives?

Q. Advanced

  • Multi-Component Reactions (MCRs) : Efficient one-pot synthesis (e.g., benzoimidazo[1,2-a]pyrimidine carboxamides via 4-component coupling). Advantages include shorter timelines but require precise stoichiometry .
  • Stepwise Synthesis : Better control over intermediates (e.g., isolating sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate before cyclization). Yields are higher (70–85%) but time-intensive .

Q. Yield and Purity Trade-offs

MethodYield RangePurity (HPLC)
MCR50–65%≥90%
Stepwise70–85%≥95%

What are the common challenges in achieving high purity during synthesis, and how are they addressed?

Q. Basic

  • Byproduct Formation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers .
  • Solvent Traces : Lyophilize aqueous fractions or employ high-vacuum distillation .
  • Metal Residues : Chelate Pd catalysts with thiourea or filter through Celite .

How does the degree of ring saturation impact physicochemical properties and bioactivity?

Q. Advanced

  • Saturated Rings (e.g., dihydropyrrolo derivatives) : Increased solubility (logP reduced by ~0.5) but reduced π-stacking ability, lowering kinase inhibition .
  • Unsaturated Cores : Enhanced planar rigidity improves target binding (e.g., IC₅₀ for EGFR inhibition drops from 10 µM to 2 µM) .

How can computational methods complement experimental data in designing stable derivatives?

Q. Advanced

  • Docking Studies : Predict binding modes of methyl-substituted derivatives to ATP-binding pockets (e.g., using AutoDock Vina) .
  • DFT Calculations : Optimize tautomeric forms to align with observed NMR shifts .
  • ADMET Prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability) .

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